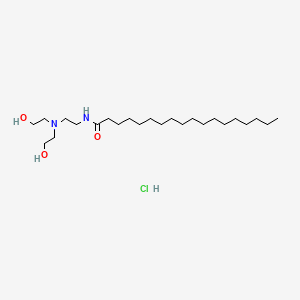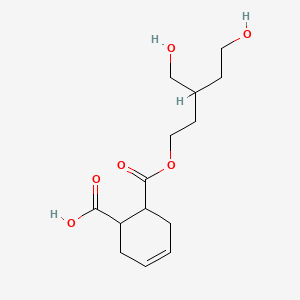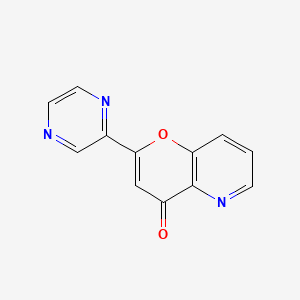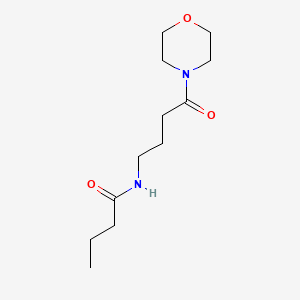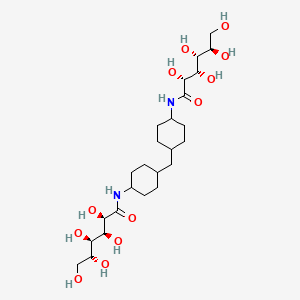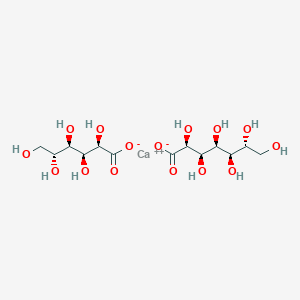![molecular formula C16H18CaCl4O4 B12683976 Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] CAS No. 84057-83-0](/img/structure/B12683976.png)
Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its stability and reactivity. The compound is characterized by the presence of a cyclopropane ring and dichlorovinyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] typically involves the reaction of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid with calcium salts. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include calcium chloride and organic solvents such as dichloromethane. The reaction is usually conducted at room temperature, followed by purification steps to isolate the final product.
Industrial Production Methods
In industrial settings, the production of calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the dichlorovinyl groups to less chlorinated or dechlorinated products.
Substitution: The compound can participate in substitution reactions, where the dichlorovinyl groups are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and other nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce less chlorinated derivatives .
Scientific Research Applications
Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] involves its interaction with specific molecular targets. The dichlorovinyl groups are known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also affect cellular pathways by altering the function of key regulatory molecules .
Comparison with Similar Compounds
Similar Compounds
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid: A related compound with similar structural features but different reactivity.
Transfluthrin: Another compound containing the dichlorovinyl group, used as an insecticide.
Uniqueness
Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] is unique due to its specific combination of a cyclopropane ring and dichlorovinyl groups. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
84057-83-0 |
|---|---|
Molecular Formula |
C16H18CaCl4O4 |
Molecular Weight |
456.2 g/mol |
IUPAC Name |
calcium;3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/2C8H10Cl2O2.Ca/c2*1-8(2)4(3-5(9)10)6(8)7(11)12;/h2*3-4,6H,1-2H3,(H,11,12);/q;;+2/p-2 |
InChI Key |
MSWWAPQUVTXVMB-UHFFFAOYSA-L |
Canonical SMILES |
CC1(C(C1C(=O)[O-])C=C(Cl)Cl)C.CC1(C(C1C(=O)[O-])C=C(Cl)Cl)C.[Ca+2] |
Related CAS |
55701-05-8 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


